Boc-D-Cha-OH Dcha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-D-Cha-OH Dcha is a chemical compound used in scientific research for its ability to stimulate the release of growth hormone in laboratory experiments. This compound has gained significant attention in the scientific community due to its potential applications in the field of endocrinology and its ability to aid in the study of growth hormone regulation.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-Cha-OH Dcha: is primarily used as a building block in solid-phase peptide synthesis (SPPS) . The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and is removed under acidic conditions once the peptide chain assembly is complete. This compound’s role is crucial in synthesizing peptides with precise sequences, which are essential for studying protein functions and interactions.

Medicinal Chemistry

In medicinal chemistry , Boc-D-Cha-OH Dcha is utilized for the synthesis of peptide-based drugs . These drugs can mimic natural peptides in the body and act as inhibitors or activators of biological processes. The specificity of peptide drugs synthesized using this compound can lead to targeted therapies with fewer side effects compared to traditional small-molecule drugs.

Biochemistry Research

In biochemistry research , Boc-D-Cha-OH Dcha is used to study protein-protein interactions . By incorporating this compound into peptides, researchers can investigate the binding affinity and specificity of peptide substrates to enzymes or receptors, which is fundamental in understanding cellular signaling pathways.

Pharmacology

Boc-D-Cha-OH Dcha: plays a role in pharmacology by being part of the development of cryogels used for heparin neutralization . These cryogels can rapidly reverse the anticoagulant effects of heparin, which is critical during surgical procedures and dialysis treatments. This application showcases the compound’s importance in creating materials that can interact with biological systems to achieve a therapeutic effect.

Materials Science

In materials science , this compound is involved in the creation of novel polymeric materials . These materials can have a variety of applications, including biocompatible surfaces for implants, controlled drug release systems, and scaffolds for tissue engineering.

Chemical Engineering

Within chemical engineering , Boc-D-Cha-OH Dcha is significant for its use in the synthesis of complex molecules . It is a key component in the design of multifunctional catalysts and in the development of new synthetic routes for chemical production, which can lead to more efficient and environmentally friendly processes.

Environmental Science

Lastly, in environmental science , research involving Boc-D-Cha-OH Dcha can contribute to the development of green chemistry practices . By improving the synthesis of environmentally benign materials and chemicals, it aids in reducing the ecological footprint of chemical processes.

Eigenschaften

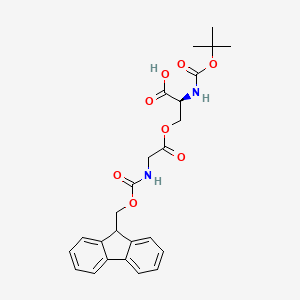

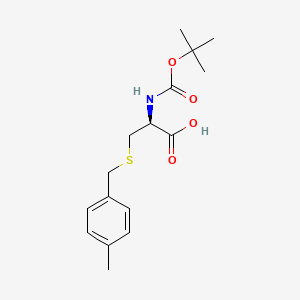

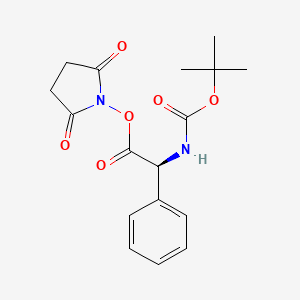

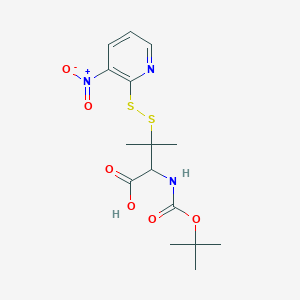

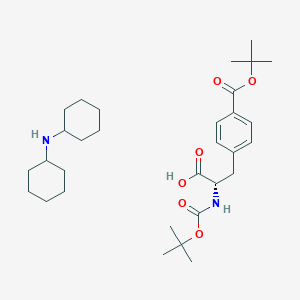

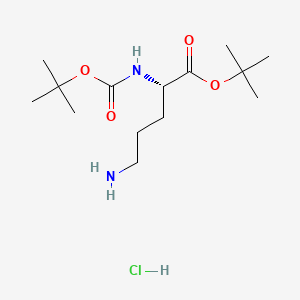

IUPAC Name |

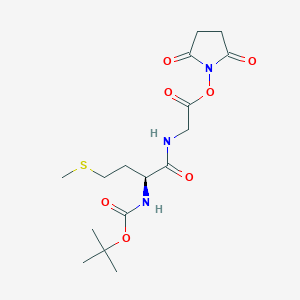

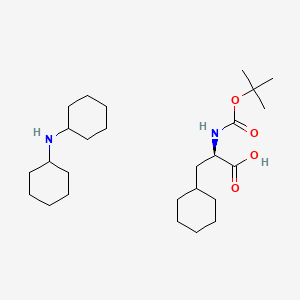

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGRQFGFPZQUQS-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

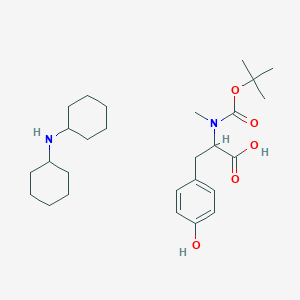

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

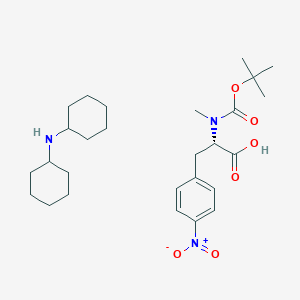

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

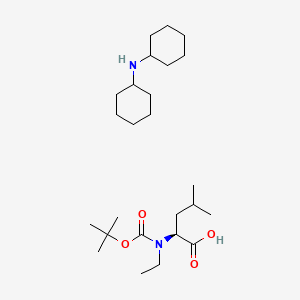

Molecular Formula |

C26H48N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Cha-OH Dcha | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.